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molecular formula C6H6BrNO2S B1282720 5-Bromo-2-(methylsulfonyl)pyridine CAS No. 98626-95-0

5-Bromo-2-(methylsulfonyl)pyridine

Cat. No. B1282720
M. Wt: 236.09 g/mol
InChI Key: QUSHOBXANACYJY-UHFFFAOYSA-N
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Patent
US07728025B2

Procedure details

6.6 g of bis(pinacolate)diboron, 5.9 g of potassium acetate and 980 mg of (1,1′-bis(diphenylphosphino)ferrocene)dichloropalladium(II) dichloromethane complex were added to a dimethylsulfoxide (80 ml) solution of 4.72 g of 3-bromo-6-methanesulfonyl-pyridine, and the reaction liquid was stirred at 80° C. for 2 hours. Ethyl acetate and water were added to the reaction liquid, the insoluble substance was removed through filtration through Celite, and the organic layer was separated. The organic layer was washed with water and saturated saline, and dried with anhydrous magnesium sulfate, and the solvent was evaporated away under reduced pressure. 60 ml of aqueous 5 N sodium hydroxide solution and 30 ml of aqueous 30% hydrogen peroxide solution were added to a tetrahydrofuran (200 ml) solution of the resulting residue at 0° C., and the reaction liquid was stirred overnight at room temperature. The reaction liquid was diluted with diethyl ether, and washed with water. The aqueous layer was made acidic with 5 N hydrochloric acid, and extracted with ethyl acetate. The organic layer was dried with anhydrous magnesium sulfate, and the solvent was evaporated away under reduced pressure. The resulting residue was washed with a mixed solvent of chloroform and hexane to obtain the entitled compound as a brown solid.
[Compound]
Name
bis(pinacolate)diboron
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=O)[CH3:2].[K+].CS(C)=O.BrC1C=[N:13][C:14]([S:17]([CH3:20])(=[O:19])=[O:18])=[CH:15][CH:16]=1.C(OCC)(=O)C>C(OCC)C.O>[CH3:20][S:17]([C:14]1[N:13]=[CH:2][C:1]([OH:4])=[CH:16][CH:15]=1)(=[O:19])=[O:18] |f:0.1|

Inputs

Step One
Name
bis(pinacolate)diboron
Quantity
6.6 g
Type
reactant
Smiles
Name
potassium acetate
Quantity
5.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
80 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
4.72 g
Type
reactant
Smiles
BrC=1C=NC(=CC1)S(=O)(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction liquid
CUSTOM
Type
CUSTOM
Details
the insoluble substance was removed through filtration through Celite
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
The organic layer was washed with water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away under reduced pressure
ADDITION
Type
ADDITION
Details
60 ml of aqueous 5 N sodium hydroxide solution and 30 ml of aqueous 30% hydrogen peroxide solution were added to a tetrahydrofuran (200 ml) solution of the resulting residue at 0° C.
CUSTOM
Type
CUSTOM
Details
the reaction liquid
STIRRING
Type
STIRRING
Details
was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away under reduced pressure
WASH
Type
WASH
Details
The resulting residue was washed with a mixed solvent of chloroform and hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=N1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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